Istradefylline-13C,d3
Description
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Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(113C)methyl)purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3 |
InChI Key |
IQVRBWUUXZMOPW-YGJBQVCASA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=NC2=C1C(=O)N(C(=O)N2CC)CC)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Istradefylline-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Istradefylline-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the adenosine A2A receptor antagonist, Istradefylline, in various biological matrices. This document details a probable synthetic pathway, experimental protocols, and characterization data, compiled to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease. To support its clinical development and subsequent therapeutic drug monitoring, a stable isotope-labeled internal standard is essential for robust bioanalytical assays, typically performed using liquid chromatography-mass spectrometry (LC-MS). This compound, with a single carbon-13 and three deuterium atoms on the N-7 methyl group, is the preferred internal standard due to its chemical identity with the analyte and a distinct mass difference of +4 Da, which prevents cross-signal interference.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Formal Name | (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-¹³C,d₃)-3,7-dihydro-1H-purine-2,6-dione |
| Chemical Formula | C₁₉¹³CH₂₁D₃N₄O₄ |
| Molecular Weight | 388.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% for ¹³C, ≥98% for Deuterium |
| Solubility | Soluble in DMSO and Methanol |
Synthesis Pathway
The synthesis of this compound involves a multi-step process that culminates in the introduction of the isotopically labeled methyl group. A plausible and efficient synthetic route is outlined below. The key final step involves the methylation of a desmethyl-istradefylline precursor using a labeled methylating agent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione (Desmethyl-istradefylline)
This procedure is adapted from known synthetic methods for xanthine derivatives.
-
Step 1: Synthesis of 5,6-Diamino-1,3-diethyluracil.
-
To a solution of 1,3-diethyl-6-aminouracil in a suitable solvent (e.g., acetic acid), sodium nitrite is added portion-wise at a controlled temperature to yield 1,3-diethyl-6-amino-5-nitrosouracil.
-
The nitroso intermediate is then reduced, typically using a reducing agent like sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C), to afford 5,6-diamino-1,3-diethyluracil. The product is isolated and purified by recrystallization.
-
-
Step 2: Condensation with 3,4-Dimethoxycinnamic acid.
-
A mixture of 5,6-diamino-1,3-diethyluracil and 3,4-dimethoxycinnamic acid is heated in a high-boiling point solvent such as polyphosphoric acid or a similar condensing agent.
-
The reaction mixture is heated for several hours until the condensation and subsequent cyclization are complete.
-
The reaction is then quenched by pouring it into ice water, and the resulting precipitate is collected by filtration.
-
The crude product, desmethyl-istradefylline, is purified by column chromatography or recrystallization to yield a pure solid.
-
Synthesis of this compound
-
Step 3: N-Methylation with ¹³C,d₃-Methyl Iodide.
-
To a solution of desmethyl-istradefylline in an anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added.
-
The mixture is stirred at room temperature to facilitate the formation of the anion.
-
¹³C,d₃-Methyl iodide is then added to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel to afford the final product as a solid.
-
Characterization Data
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the successful incorporation of the isotopic labels.
| Ion | Expected m/z | Observed m/z |
| [M+H]⁺ | 389.24 | ~389.2 |
| [M+Na]⁺ | 411.22 | ~411.2 |
The observed mass spectrum should show a clear peak corresponding to the labeled compound, with the absence of a significant peak at the m/z of the unlabeled Istradefylline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.
-
¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled Istradefylline, with the notable absence of the singlet corresponding to the N-7 methyl protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled methyl carbon, which may exhibit a different splitting pattern due to the attached deuterium atoms. The chemical shift will be consistent with a methyl group attached to a nitrogen atom in a purine ring system.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from synthesis to characterization.
Caption: Overall experimental workflow for this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists involved in the development and analysis of Istradefylline. The availability of a high-quality, well-characterized internal standard is paramount for the generation of reliable pharmacokinetic and clinical data.
An In-depth Technical Guide to the Physical and Chemical Properties of Istradefylline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Istradefylline-13C,d3, a stable isotope-labeled derivative of Istradefylline. Istradefylline is a selective adenosine A2A receptor antagonist utilized as an adjunctive treatment for Parkinson's disease.[1] This document details the physicochemical characteristics of this compound, its mechanism of action through the adenosine A2A receptor signaling pathway, and a representative experimental protocol for its use as an internal standard in bioanalytical methods. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Physicochemical Properties
This compound is a stable isotope-labeled version of Istradefylline, designed for use as an internal standard in quantitative bioanalysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled parent compound, allowing for precise and accurate quantification in complex biological matrices.
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Formal Name | (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-13C,d3)-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₉[¹³C]H₂₁D₃N₄O₄ |
| Molecular Weight | 388.44 g/mol |
| Purity | ≥95% (HPLC) |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage Conditions | -20°C |
| Canonical SMILES | CCN(C(N1CC)=O)C2=C(N(--INVALID-LINK--([2H])[2H])C(/C=C/C3=CC=C(OC)C(OC)=C3)=N2)C1=O |
| InChI Key | IQVRBWUUXZMOPW-YGJBQVCASA-N |
Mechanism of Action and Signaling Pathway
Istradefylline is a selective antagonist of the adenosine A2A receptor.[1] These receptors are highly expressed in the basal ganglia, a region of the brain critical for motor control that is significantly affected in Parkinson's disease. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, contributing to motor symptoms.
Adenosine A2A receptors are G-protein coupled receptors that, when activated by endogenous adenosine, stimulate the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates various downstream targets, ultimately leading to the potentiation of the indirect pathway's inhibitory output.
By acting as an antagonist, istradefylline blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade. This reduction in A2A receptor signaling helps to normalize the function of the indirect pathway, restoring a better balance of motor control.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of istradefylline in biological samples by LC-MS/MS. Below is a representative protocol for the analysis of istradefylline in plasma, synthesized from published methods.[2][3]
Sample Preparation
A protein precipitation method is commonly employed for the extraction of istradefylline from plasma samples.[3]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following table outlines a typical set of parameters for an LC-MS/MS method for the analysis of istradefylline.
| Parameter | Condition |
| Chromatography System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient may be used to optimize separation |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5-20 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Istradefylline: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
Note: Specific MRM transitions and MS parameters need to be optimized for the specific instrument being used.
Conclusion
This compound is an essential tool for the accurate and precise quantification of istradefylline in preclinical and clinical research. Its well-defined physical and chemical properties, combined with its role as a stable isotope-labeled internal standard, make it invaluable for pharmacokinetic and drug metabolism studies. A thorough understanding of its properties, the mechanism of action of the parent compound, and appropriate analytical methodologies are crucial for its effective use in a research and development setting. This guide provides a foundational resource for professionals working with this important analytical standard.
References
Istradefylline-13C,d3 CAS number and molecular weight
An In-depth Technical Guide to Istradefylline-13C,d3
This technical guide provides a comprehensive overview of this compound, an isotopically labeled form of Istradefylline, for researchers, scientists, and drug development professionals. Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD).[1][2] The stable isotope-labeled version is primarily used as an internal standard for quantification in mass spectrometry-based studies.[3]
Physicochemical Properties
This compound is the 13C- and deuterium-labeled form of Istradefylline.[4]
| Property | Value | Source(s) |
| CAS Number | 2749234-46-4 | [4] |
| Unlabeled CAS Number | 155270-99-8 | [5] |
| Molecular Formula | C₁₉¹³CH₂₁D₃N₄O₄ | [3][4][5][6] |
| Molecular Weight | 388.44 g/mol | [4][6] |
| Formal Name | (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-¹³C-d₃)-3,7-dihydro-1H-purine-2,6-dione | [3] |
Pharmacology and Mechanism of Action
Istradefylline is a selective antagonist of the adenosine A2A receptor, with a Ki value of 2.2 nM.[3][4] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease.[1] In PD, the loss of dopaminergic neurons leads to overactivity of the indirect striato-pallidal pathway, which suppresses voluntary movement.[7]
Adenosine A2A receptors are expressed on GABAergic medium spiny neurons within this indirect pathway.[1] By binding to these receptors, adenosine exerts an excitatory effect, increasing GABAergic transmission and thus inhibiting motor function.[7] Istradefylline antagonizes this action, preventing the excitatory effects of adenosine and reducing the excessive inhibitory output from this pathway.[7][8] This non-dopaminergic mechanism helps to normalize the function of motor circuits and improves motor control in conjunction with dopamine replacement therapies like levodopa.[7][9]
Signaling Pathway
The diagram below illustrates the role of Istradefylline in modulating the indirect pathway in Parkinson's disease.
Pharmacokinetics
Pharmacokinetic parameters for unlabeled Istradefylline and its primary active metabolites are summarized below.
| Parameter | Istradefylline | Metabolite M1 | Metabolite M8 | Source(s) |
| Cmax (ng/mL) | 181.1 | 4.34 | 12.6 | [1] |
| Tmax (h) | 2.0 | 3.5 | 3.0 | [1] |
| AUC (ng*h/mL) | 11,100 | - | 610 | [1] |
| Half-life (h) | 64-69 | - | - | [1] |
| Protein Binding | ~98% | - | - | [1] |
Istradefylline is primarily metabolized by cytochrome P450 enzymes CYP1A1, CYP3A4, and CYP3A5.[1][9]
Experimental Protocols
Synthesis of Istradefylline
A patented synthesis process for Istradefylline involves a multi-step procedure.[10][11] The general workflow is outlined below.
Key Steps:
-
Cyclization: 1,3-diethylformamide and cyanoacetic acid react in acetic anhydride to form the initial pyrimidine ring structure (Compound I).[10]
-
Nitration: The intermediate is nitrated using sodium nitrite in acetic acid to yield Compound II.[10]
-
Reduction: The nitro group is reduced to an amino group (Compound III).[10]
-
Condensation & Cyclization: Compound III is reacted with 3-(3,4-dimethoxyl-phenol)-acryloyl chloride, followed by cyclization to form the purine-2,6-dione core.[10][11]
-
Methylation: The final step is methylation to yield Istradefylline.[10][11]
Preclinical Efficacy Studies
Istradefylline's efficacy has been demonstrated in various animal models of Parkinson's disease.
-
Rodent Models: In rats, Istradefylline effectively reverses catalepsy induced by the dopamine antagonist haloperidol (ED₅₀ value of 0.23 mg/kg) or by reserpine.[3][12]
-
Primate Models: In MPTP-treated marmosets (a primate model of PD), oral administration of Istradefylline alleviates postural defects and improves motor disability in a dose-dependent manner without inducing dyskinesia.[3] When combined with levodopa or dopamine agonists, it produces a robust improvement in motor function.[13]
Clinical Trials
The approval of Istradefylline was based on four key randomized, double-blind, placebo-controlled clinical trials in PD patients experiencing "off" episodes while on a stable levodopa regimen.[9][14]
-
Study Design: Patients were required to have at least two hours of "off" time per day.[13] They were randomized to receive a placebo, 20 mg/day, or 40 mg/day of Istradefylline for a 12-week period.[13][14]
-
Primary Efficacy Outcome: The primary endpoint was the change from baseline in the total daily "off" time.
-
Results: The trials demonstrated that both 20 mg/day and 40 mg/day doses of Istradefylline provided a statistically significant reduction in daily "off" time compared to placebo.[7]
| Dose | Reduction in "Off" Time vs. Placebo (hours) | Source(s) |
| 20 mg/day | 0.64–0.76 | [7] |
| 40 mg/day | 0.74–1.2 | [7] |
The most common adverse reactions (≥5% and more frequent than placebo) were dyskinesia, dizziness, constipation, nausea, hallucination, and insomnia.[14]
Use in Research
This compound is specifically designed for use as an internal standard in analytical chemistry.[3] Its stable heavy isotope enrichment allows for precise quantification of unlabeled Istradefylline in biological matrices (e.g., plasma, tissue) by GC- or LC-MS without interfering with the measurement of the endogenous compound.[3][4] This is crucial for pharmacokinetic, metabolic, and therapeutic drug monitoring studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Istradefylline - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sussex-research.com [sussex-research.com]
- 6. Istradefylline-13C-D3 - Protheragen [protheragen.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 9. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Istradefylline | CAS#:155270-99-8 | Chemsrc [chemsrc.com]
- 13. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]
A Technical Guide to Istradefylline-13C,d3 for Research Applications
This guide provides an in-depth overview of the commercial availability and technical specifications of Istradefylline-13C,d3, a crucial tool for researchers in pharmacology and drug development. It also details its principal application as an internal standard in bioanalytical assays and illustrates its mechanism of action within the context of neurobiology.
Commercial Availability and Specifications
This compound is available from several reputable suppliers of research chemicals. The isotopically labeled compound serves as an ideal internal standard for the accurate quantification of istradefylline in complex biological matrices using mass spectrometry-based methods. A summary of key specifications from various suppliers is presented below.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |
| Cayman Chemical | 31240 | ≥98% | ≥99% deuterated forms (d1-d3) | A solid | -20°C |
| Bertin Bioreagent | 31240 | Information not available | Information not available | A solid | Dry ice (shipping) |
| Sussex Research | SI090080 | >95% (HPLC) | >95% | A solid | -20°C |
| MedChemExpress | HY-10888S | Information not available | Information not available | A solid | -80°C (6 months), -20°C (1 month) |
| GlpBio | GC15108 | >99.00% | Information not available | A solid | -20°C |
Mechanism of Action: Adenosine A2A Receptor Antagonism
Istradefylline is a selective antagonist of the adenosine A2A receptor.[1][2] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease.[3][4] Specifically, A2A receptors are co-localized with dopamine D2 receptors on striatal medium spiny neurons of the "indirect pathway".[4][5][6][7]
In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, normally enhances the activity of this pathway. By blocking these receptors, istradefylline reduces the inhibitory output from the basal ganglia, thereby helping to alleviate motor deficits.[3][5][7]
Experimental Protocol: Quantification of Istradefylline in Plasma using LC-MS/MS
The following is a representative protocol for the quantification of istradefylline in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
Istradefylline and this compound standards
-
Human or animal plasma (e.g., rat plasma)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of istradefylline and this compound in a suitable solvent such as methanol or DMSO.
-
Prepare working solutions of istradefylline for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound).
3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add a known amount of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Example Condition |
| HPLC System | An ultra-performance liquid chromatography (UPLC) system |
| Column | A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the standards (e.g., for istradefylline and its labeled internal standard) |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of istradefylline to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of istradefylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Medium spiny neuron - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Activation of direct and indirect pathway medium spiny neurons drives distinct brain-wide responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic purity and stability of Istradefylline-13C,d3
An In-depth Technical Guide on the Isotopic Purity and Stability of Istradefylline-¹³C,d₃
Introduction
Istradefylline is a selective adenosine A₂A receptor antagonist utilized as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease, particularly in managing "off" episodes.[1][2][3] In the realm of pharmaceutical research and clinical drug monitoring, quantitative bioanalysis using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount. The accuracy of these methods relies heavily on the use of stable isotope-labeled internal standards. Istradefylline-¹³C,d₃ is the ¹³C- and deuterium-labeled form of Istradefylline, designed specifically for this purpose.[4][5] This guide provides a comprehensive overview of its isotopic purity, stability, and the experimental protocols necessary for its characterization and use.
Isotopic and Chemical Purity
The primary function of Istradefylline-¹³C,d₃ is to serve as an internal standard for the precise quantification of Istradefylline in biological matrices.[6][7] This application demands high isotopic purity to prevent signal overlap (crosstalk) with the unlabeled analyte and high chemical purity to ensure accurate standard concentrations.
Data on Purity and Enrichment
The following table summarizes the reported purity specifications for Istradefylline-¹³C,d₃ from various suppliers. It is crucial for researchers to distinguish between chemical purity, typically assessed by HPLC, and isotopic purity (or enrichment), which is determined by mass spectrometry.
| Parameter | Specification | Analytical Method | Source(s) |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | Mass Spectrometry | [6][7] |
| Isotopic Enrichment | >95% | Mass Spectrometry | [8] |
| Chemical Purity | >95% | HPLC | [8] |
Stability Profile
The stability of an internal standard is critical for ensuring the integrity of analytical results over time. Data is available for both the solid-state and solution-state stability of Istradefylline-¹³C,d₃. Furthermore, studies on the parent compound, Istradefylline, reveal important considerations regarding its photostability.
Data on Stability and Storage
| Form | Condition | Duration | Recommended Storage | Source(s) |
| Solid | Ambient | Not Specified | ≥ 4 years (long-term) | [6] |
| Solution | -20°C | 1 month | -20°C or -80°C | [4] |
| Solution | -80°C | 6 months | -80°C | [4] |
| Aqueous Solution | Exposed to light | Not Specified | Extremely unstable, protect from light | [9] |
Note: The photostability study was conducted on the unlabeled Istradefylline aqueous solution, but these findings are critical and directly applicable to the handling of its isotopically labeled counterpart.[9]
Experimental Protocols
Detailed experimental procedures are essential for the verification of purity and the assessment of stability.
Protocol 1: Determination of Chemical and Isotopic Purity by LC-MS
Objective: To quantify the chemical purity and confirm the isotopic enrichment of Istradefylline-¹³C,d₃.
Methodology: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a high-resolution mass spectrometer (HRMS) is used.
Materials and Reagents:
-
Istradefylline-¹³C,d₃ reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium Acetate (for mobile phase modification)
-
Phosphate buffer (as an alternative mobile phase component)[10]
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Orthophosphoric Acid (70:30 v/v)[11][12]
-
Column Temperature: 25-40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan from m/z 100-500 to identify impurities
-
Selected Ion Monitoring (SIM): Monitor the m/z for unlabeled Istradefylline (approx. 385.4 g/mol ) and Istradefylline-¹³C,d₃ (approx. 388.5 g/mol )[6][7]
-
Resolution: >10,000 to resolve isotopic peaks
Procedure:
-
Standard Preparation: Prepare a stock solution of Istradefylline-¹³C,d₃ in a suitable solvent (e.g., DMSO or Methanol) at a concentration of ~0.5 mg/mL.[5][6][10]
-
Injection: Inject the prepared solution into the LC-MS system.
-
Data Acquisition: Acquire both UV and MS data.
Data Analysis:
-
Chemical Purity: Calculate the area percentage of the main peak from the UV chromatogram. The purity is expressed as (Area of main peak / Total area of all peaks) x 100.
-
Isotopic Purity: From the mass spectrum, determine the relative intensity of the mass peak corresponding to the unlabeled compound (M+0) versus the labeled compound (M+4). The isotopic purity is calculated as (Intensity of M+4 / (Intensity of M+0 + Intensity of M+4)) x 100.
Protocol 2: Assessment of Photostability in Solution
Objective: To evaluate the stability of Istradefylline-¹³C,d₃ in solution when exposed to light, based on findings for the parent compound.[9]
Materials and Reagents:
-
Istradefylline-¹³C,d₃ stock solution
-
Acetonitrile and Water (HPLC grade)
-
Transparent and amber vials
Procedure:
-
Sample Preparation: Prepare two sets of identical solutions of Istradefylline-¹³C,d₃ in a mixture of water and acetonitrile.
-
Storage Conditions:
-
Set A (Light Exposed): Store in transparent vials under controlled light conditions (e.g., ICH option 2, cool white fluorescent lamp).
-
Set B (Control): Store in amber vials, wrapped in aluminum foil, at the same temperature.
-
-
Time Points: Analyze samples from both sets at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Use the LC-MS method described in Protocol 1 to determine the concentration of Istradefylline-¹³C,d₃ and identify any degradation products.
Data Interpretation: Compare the peak area of the main compound in Set A to that in Set B at each time point. A significant decrease in the peak area in Set A indicates photolytic degradation. The appearance of new peaks suggests the formation of photodegradants.
Mechanism of Action and Signaling Pathway
Istradefylline functions by blocking the adenosine A₂A receptor.[13][14] This receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, initiates a signaling cascade that increases intracellular cyclic AMP (cAMP).[15][16][17] This pathway plays a role in modulating neuronal activity and immune responses.[15][18] By antagonizing this receptor, Istradefylline counteracts the inhibitory effects of adenosine on dopamine signaling in the basal ganglia, which is beneficial in Parkinson's disease.[3][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Istradefylline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Istradefylline-13C-d3 - Biochemicals - CAT N°: 31240 [bertin-bioreagent.com]
- 8. sussex-research.com [sussex-research.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105891377A - High-performance liquid chromatography analytical method for istradefylline related substances - Google Patents [patents.google.com]
- 11. rjptonline.org [rjptonline.org]
- 12. rjptonline.org [rjptonline.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Method Development of Istradefylline using Istradefylline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease. Accurate and reliable quantification of istradefylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific LC-MS/MS method for the determination of istradefylline in human plasma, utilizing its stable isotope-labeled internal standard, Istradefylline-¹³C,d₃.
Istradefylline-¹³C,d₃ is the recommended internal standard for the quantification of istradefylline by LC-MS/MS, as it shares identical physicochemical properties with the analyte, ensuring accurate correction for matrix effects and variability in sample processing and instrument response.[1][2][3][4][5][6]
Mechanism of Action of Istradefylline
Istradefylline exerts its therapeutic effect by selectively blocking the adenosine A₂A receptors in the basal ganglia, a key area of the brain involved in motor control.[7] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, which is modulated by adenosine A₂A receptors. By antagonizing these receptors, istradefylline helps to normalize this pathway, thereby improving motor function.[7]
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Istradefylline-13C-d3 - Biochemicals - CAT N°: 31240 [bertin-bioreagent.com]
- 5. glpbio.com [glpbio.com]
- 6. Separation and identification of impurities from intermediates of istradefylline - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. go.drugbank.com [go.drugbank.com]
Application Note: Quantitative Bioanalysis of Istradefylline with Istradefylline-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease. Accurate quantification of istradefylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the quantitative bioanalysis of istradefylline in human plasma using a sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Istradefylline-¹³C,d₃.
Mechanism of Action
Istradefylline exerts its therapeutic effect by selectively blocking the adenosine A₂A receptor. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect basal ganglia pathway, which is modulated by adenosine A₂A receptors. By antagonizing these receptors, istradefylline helps to restore the normal function of this pathway, thereby alleviating motor symptoms.[1][2]
Figure 1: Istradefylline's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for the analysis of istradefylline.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Istradefylline | Human Plasma | 1 - 500 | >0.99 |
| Istradefylline | Rat Plasma | 10 - 5000 | >0.99 |
Data for human plasma is based on a clinical pharmacology review, and data for rat plasma is from a published UPLC-MS/MS method.[3][4]
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Istradefylline | 385.2 | 298.1 |
| Istradefylline-¹³C,d₃ | 389.2 | 302.1 |
Precursor ions correspond to [M+H]⁺. Product ions are proposed based on common fragmentation patterns.
Experimental Protocols
Materials and Reagents
-
Istradefylline reference standard
-
Istradefylline-¹³C,d₃ internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
UPLC-MS/MS Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[4]
Sample Preparation
A protein precipitation method is employed for the extraction of istradefylline from human plasma.[3]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of Istradefylline-¹³C,d₃ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject into the UPLC-MS/MS system.
Figure 2: Sample Preparation Workflow.
UPLC-MS/MS Method
-
Mobile Phase A: 0.2% Formic acid in water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: 10% to 90% B
-
2.0 - 2.5 min: 90% B
-
2.5 - 2.6 min: 90% to 10% B
-
2.6 - 3.5 min: 10% B
-
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection Mode: Multiple Reaction Monitoring (MRM)
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte should be stable under various storage and processing conditions |
Conclusion
This application note provides a comprehensive framework for the quantitative bioanalysis of istradefylline in human plasma using Istradefylline-¹³C,d₃ as an internal standard. The described UPLC-MS/MS method, coupled with a straightforward protein precipitation sample preparation, offers the sensitivity, specificity, and throughput required for demanding bioanalytical applications in drug development. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.
References
Application Notes and Protocols for Istradefylline Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "off" episodes. Accurate and reliable quantification of istradefylline in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines detailed protocols for the most commonly cited sample preparation technique for istradefylline in plasma: protein precipitation.
Sample Preparation Techniques
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle involves the addition of an organic solvent or an acid to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.
Protein Precipitation with Methanol
This method is effective for the extraction of istradefylline from plasma and has been successfully applied in pharmacokinetic studies.[1]
Experimental Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard solution to the plasma sample. An example of an internal standard used in a similar analysis is 8-(3-chlorostyryl)caffeine.[1]
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. The 3:1 ratio of methanol to plasma is crucial for efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 10 - 5000 ng/mL in rat plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL in rat plasma | [1] |
Note: Specific recovery and matrix effect data for istradefylline using this method were not explicitly detailed in the reviewed literature. However, the method was successfully applied to a pharmacokinetic study, indicating acceptable performance.[1]
Workflow Diagram:
Protein Precipitation with Acetonitrile
Acetonitrile is another commonly used solvent for protein precipitation and is often considered more efficient than methanol in precipitating plasma proteins.
Experimental Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 solvent-to-sample ratio is generally recommended.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Analysis: The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution) before LC-MS/MS analysis.
Quantitative Data Summary:
While a specific validation study for istradefylline using acetonitrile precipitation was not found, a general study on protein precipitation showed that acetonitrile can achieve over 80% recovery for various drugs.
| Parameter | General Value | Reference |
| Recovery | >80% (for a drug cocktail) |
Note: The matrix effect should be carefully evaluated during method validation, as co-eluting endogenous components can cause ion suppression or enhancement in the mass spectrometer.
Workflow Diagram:
Other Potential Sample Preparation Techniques
Solid-Phase Extraction (SPE)
SPE offers a higher degree of selectivity and sample cleanup compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. For a weakly basic compound like istradefylline, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). For istradefylline, extraction from an alkalinized plasma sample into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be a viable approach.
Note: The development and validation of SPE or LLE methods for istradefylline would require careful optimization of sorbents, solvents, and pH conditions to achieve satisfactory recovery and minimize matrix effects.
Method Validation Considerations
Any bioanalytical method for the quantification of istradefylline in plasma must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention time of istradefylline and the internal standard.
-
Linearity: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Determining the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
Protein precipitation with methanol or acetonitrile is a simple, rapid, and effective method for the preparation of plasma samples for the quantitative analysis of istradefylline. While these methods are straightforward, careful validation is essential to ensure the accuracy and reliability of the analytical results. For more complex matrices or when higher sensitivity is required, the development of an SPE or LLE method may be beneficial, although specific protocols for istradefylline are not currently well-documented in the scientific literature.
References
Application Note: High-Throughput Analysis of Istradefylline and its Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Istradefylline and its stable isotope-labeled internal standard using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is suitable for pharmacokinetic studies and routine drug analysis in biological matrices.
Introduction
Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive treatment for Parkinson's disease. Accurate and reliable quantification of Istradefylline in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. This document provides a comprehensive protocol for the separation and quantification of Istradefylline and its deuterated internal standard.
Chromatographic Conditions
A reversed-phase ultra-high-performance liquid chromatography (UPLC) method coupled with a triple quadrupole mass spectrometer is recommended for the analysis of Istradefylline and its labeled internal standard. The following table summarizes the optimized chromatographic and mass spectrometric parameters.
| Parameter | Value |
| Chromatography | |
| System | UPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometry | |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 1: Optimized LC-MS/MS Parameters
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Istradefylline | 385.2 | 218.1 | 35 |
| Istradefylline-d3 | 388.2 | 221.1 | 35 |
Experimental Protocol
Materials and Reagents
-
Istradefylline reference standard
-
Istradefylline-d3 (or other suitable labeled internal standard)
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Polypropylene microcentrifuge tubes
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Istradefylline and Istradefylline-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Istradefylline stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution: Dilute the Istradefylline-d3 stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL Istradefylline-d3) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Istradefylline.
Caption: Simplified signaling pathway of Istradefylline's mechanism of action.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of Istradefylline and its labeled internal standard in biological matrices. The protocol is straightforward and can be readily implemented in a high-throughput laboratory setting to support pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the analytical results.
Troubleshooting & Optimization
Matrix effects in Istradefylline bioanalysis using Istradefylline-13C,d3
Welcome to the technical support center for the bioanalysis of Istradefylline using LC-MS/MS with Istradefylline-13C,d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to matrix effects and to offer troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Istradefylline?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Istradefylline, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification of the analyte. In the context of Istradefylline bioanalysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source, compromising the reliability of the results.
Q2: How does the use of a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for compensating for matrix effects.[1] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the common sample preparation techniques for Istradefylline analysis in biological matrices?
A3: The most commonly cited sample preparation method for Istradefylline in plasma is protein precipitation.[2] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing Istradefylline and its internal standard is injected into the LC-MS/MS system. This method is relatively simple and fast.
Q4: What are the typical LC-MS/MS parameters for Istradefylline analysis?
A4: While specific parameters can vary, a common approach involves:
-
Column: A reversed-phase C18 column.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing an additive like formic acid or a phosphate buffer.[2][3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection of Istradefylline and this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Istradefylline, with a focus on matrix effects.
Problem 1: High variability in analyte response or poor reproducibility.
-
Question: My quality control (QC) samples are showing high variability between different lots of biological matrix. What could be the cause?
-
Answer: This issue is often indicative of inconsistent matrix effects. Different lots of plasma or serum can have varying compositions of endogenous substances, leading to different degrees of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the response of this compound is also varying in a similar pattern to the analyte. If the analyte-to-IS ratio is consistent, the IS is effectively compensating for the matrix effect.
-
Evaluate Sample Cleanup: If the variability is unacceptable, consider optimizing your sample preparation method. A more rigorous cleanup, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), might be necessary to remove interfering components.
-
Chromatographic Separation: Modify your LC gradient to better separate Istradefylline from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
-
Problem 2: Low analyte recovery.
-
Question: I am observing low recovery for Istradefylline. How can I determine if this is due to extraction inefficiency or matrix effects?
-
Answer: It is crucial to distinguish between recovery from the extraction process and signal suppression due to matrix effects.
-
Troubleshooting Steps:
-
Perform a Recovery Experiment: Compare the peak area of Istradefylline in pre-extraction spiked samples (spiked before sample preparation) to that in post-extraction spiked samples (spiked into the final extract from a blank matrix). This will give you the true extraction recovery.
-
Assess Matrix Effect: Quantify the matrix effect by comparing the peak area of a post-extraction spiked sample to a neat solution of Istradefylline at the same concentration. A value significantly less than 100% indicates ion suppression.
-
Optimize Extraction: If extraction recovery is low, experiment with different extraction solvents or SPE cartridges. Adjusting the pH of the sample can also improve the extraction efficiency for Istradefylline.
-
-
Problem 3: Inconsistent internal standard response.
-
Question: The peak area of my internal standard, this compound, is highly variable across my sample batch. Should I be concerned?
-
Answer: Yes, significant variability in the IS response can be a red flag. While the IS is meant to track the analyte's behavior, large fluctuations can indicate severe and inconsistent matrix effects or issues with the analytical process.
-
Troubleshooting Steps:
-
Check for Matrix Overload: Extremely high levels of matrix components can suppress the signal of both the analyte and the IS to a point where the response is no longer reliable. Consider diluting the sample if possible without compromising sensitivity.
-
Investigate Sample Preparation: Inconsistent sample preparation can lead to varying amounts of matrix components in the final extract. Ensure your procedure is robust and reproducible.
-
LC-MS System Check: Rule out any instrument-related issues, such as a dirty ion source or inconsistent spray, which can also cause signal variability.
-
-
Data Presentation
The following tables present illustrative quantitative data for matrix effect and recovery assessment in the bioanalysis of Istradefylline. Please note: As specific validation data from a single public source is limited, these tables are representative examples based on typical LC-MS/MS bioanalytical validation results.
Table 1: Recovery and Matrix Effect of Istradefylline in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Istradefylline | 5 | 92.5 | 4.8 | 95.2 | 6.1 |
| 50 | 94.1 | 3.5 | 93.8 | 5.5 | |
| 500 | 93.7 | 4.1 | 96.0 | 4.9 | |
| This compound | 100 | 93.3 | 4.3 | 94.5 | 5.8 |
Table 2: Internal Standard Normalized Matrix Factor
| Analyte | Concentration (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | RSD (%) |
| Istradefylline | 5 | 0.95 | 0.94 | 1.01 | 3.2 |
| 50 | 0.94 | 0.95 | 0.99 | 2.8 | |
| 500 | 0.96 | 0.94 | 1.02 | 3.5 |
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Istradefylline and this compound into the mobile phase or reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the validated sample preparation method. Spike Istradefylline and this compound into the final, extracted blank matrix at the same QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Istradefylline and this compound into the biological matrix before the extraction process at the same QC concentrations.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculations:
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
2. Protocol for Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Infuse a standard solution of Istradefylline and this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
-
Injection of Blank Matrix: While the standard solution is being infused, inject an extracted blank matrix sample onto the LC column.
-
Data Acquisition: Monitor the signal of the infused analytes. A stable baseline will be observed. Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
References
Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Istradefylline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the LC-MS analysis of Istradefylline, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Istradefylline?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Istradefylline, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: What are the common sources of ion suppression in Istradefylline analysis?
A2: The primary sources of ion suppression are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[2] Exogenous contaminants, like polymers leached from plasticware or mobile phase additives, can also contribute to this effect.[3]
Q3: How can I detect ion suppression in my Istradefylline LC-MS method?
A3: A common method is the post-column infusion experiment.[2] In this technique, a constant flow of Istradefylline solution is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2] Another quantitative method is the post-extraction spike, where the response of Istradefylline in a clean solvent is compared to its response in a spiked, extracted blank matrix.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Istradefylline analysis?
A4: While not strictly mandatory if other validation parameters are met, using a SIL-IS for Istradefylline is highly recommended. A SIL-IS co-elutes with Istradefylline and experiences similar ion suppression effects. By monitoring the analyte-to-IS ratio, the variability caused by ion suppression can be effectively compensated, leading to more accurate and precise quantification.[1]
Q5: Can the choice of ionization technique affect ion suppression for Istradefylline?
A5: Yes. Electrospray ionization (ESI) is commonly used for the analysis of small molecules like Istradefylline and is known to be susceptible to ion suppression.[3] Atmospheric pressure chemical ionization (APCI) is generally less prone to ion suppression from non-volatile matrix components.[3] The choice between ESI and APCI should be evaluated during method development to determine which provides better sensitivity and less matrix effect for Istradefylline.
Troubleshooting Guides
Problem: Poor peak shape (fronting, tailing, or splitting) for Istradefylline.
| Possible Cause | Suggested Solution |
| Inappropriate sample solvent | The sample solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing on the column. Reconstitute the extracted sample in the initial mobile phase. |
| Column contamination or degradation | Flush the column with a strong solvent wash recommended by the manufacturer. If peak shape does not improve, consider replacing the column. |
| Co-elution with an interfering peak | Optimize the chromatographic gradient to improve the separation between Istradefylline and the interfering component. Alternatively, improve the sample cleanup procedure to remove the interference. |
| High injection volume or concentration | Reduce the injection volume or dilute the sample to avoid overloading the column. |
Problem: Low or inconsistent Istradefylline signal intensity.
| Possible Cause | Suggested Solution |
| Significant ion suppression | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components. Optimize the chromatography to separate Istradefylline from the suppression zones. |
| Suboptimal MS source parameters | Tune the mass spectrometer for Istradefylline to ensure optimal ionization and fragmentation. Adjust parameters like capillary voltage, gas flow rates, and temperature. |
| Mobile phase issues | Ensure the mobile phase is correctly prepared, and consider the use of additives like formic acid or ammonium formate to improve Istradefylline's ionization efficiency. However, be aware that some additives can also cause suppression. |
| Use of a non-ideal internal standard | If not using a SIL-IS, the chosen analog internal standard may not be adequately compensating for the variability. If possible, switch to a stable isotope-labeled internal standard for Istradefylline. |
Problem: High background noise in the chromatogram.
| Possible Cause | Suggested Solution |
| Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants. |
| Matrix components causing chemical noise | Improve the sample cleanup procedure to reduce the amount of matrix introduced into the system. A divert valve can be used to direct the early, unretained matrix components to waste instead of the MS source. |
| Electronic noise | Ensure proper grounding of the LC-MS system and check for any sources of electrical interference in the laboratory. |
Data Presentation
Table 1: Illustrative Example of Matrix Effect and Recovery Data for Istradefylline Analysis.
Disclaimer: The following data is a representative example for educational purposes and is based on typical values observed for small molecules in bioanalytical LC-MS/MS. Actual results for Istradefylline may vary.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 10 | 95.2 | 78.5 (Suppression) |
| 500 | 96.1 | 82.1 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 10 | 85.4 | 92.3 (Slight Suppression) |
| 500 | 88.2 | 95.6 (Minimal Effect) | |
| Solid-Phase Extraction (SPE) | 10 | 92.7 | 98.1 (Minimal Effect) |
| 500 | 94.5 | 101.3 (Slight Enhancement) |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Istradefylline in Rat Plasma
This protocol is adapted from a validated method for the simultaneous quantification of Levodopa and Istradefylline in rat plasma.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., 8-(3-chlorostyryl)caffeine).
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Add 300 µL of methanol to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
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Mobile Phase A: 0.2% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient Elution:
-
0-0.5 min: 10% B
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0.5-2.5 min: 10-90% B
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2.5-3.0 min: 90% B
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3.0-3.5 min: 10% B
-
-
Flow Rate: 0.40 mL/min
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Column Temperature: 40°C
-
Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions:
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Istradefylline: To be determined by direct infusion and optimization
-
Internal Standard: To be determined by direct infusion and optimization
-
-
Source Parameters:
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized
-
Desolvation Gas Flow: To be optimized
-
Cone Gas Flow: To be optimized
-
Mandatory Visualizations
Caption: Signaling pathway of Istradefylline as an adenosine A2A receptor antagonist.
Caption: Workflow for identifying and mitigating ion suppression in LC-MS analysis.
References
Troubleshooting poor peak shape for Istradefylline and Istradefylline-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Istradefylline and its deuterated internal standard, Istradefylline-13C,d3.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in HPLC and LC-MS analysis of Istradefylline and this compound can manifest as peak tailing, fronting, splitting, or broadening. Below are common causes and recommended solutions.
Q1: My Istradefylline peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Istradefylline is a weakly alkaline compound, which can contribute to tailing.[1]
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Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in Istradefylline, causing tailing.
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups. A common mobile phase consists of acetonitrile and a phosphate buffer.[2]
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Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol interactions.
-
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Column Overload: Injecting too much sample can lead to peak tailing.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Column Washing and Replacement: Flush the column with a strong solvent. If the problem persists, replace the column.
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Q2: I am observing peak fronting for Istradefylline. What should I investigate?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
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High Analyte Concentration/Solubility Issues: If the sample solvent is significantly stronger than the mobile phase, or if the analyte has poor solubility in the mobile phase at the injection concentration, fronting can occur. Istradefylline has low aqueous solubility.[5]
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Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your samples in the initial mobile phase.
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Solution 2: Reduce Injection Volume: This will minimize the solvent mismatch effect.
-
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Column Collapse: Operating a silica-based column at a high pH for an extended period can cause the stationary phase to dissolve, leading to poor peak shape.
-
Solution: Check Column Specifications: Ensure you are operating within the recommended pH range for your column.
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Q3: My Istradefylline peak is split or has a shoulder. What could be the cause?
A3: A split or shoulder peak often indicates an issue with the sample introduction, the column, or the presence of a co-eluting impurity.
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Partially Blocked Frit or Column Inlet: A blockage can cause the sample to be distributed unevenly onto the column head.
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Solution: Reverse Flush or Replace Frit/Column: Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, replace the inlet frit or the entire column.
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Co-eluting Impurity: An impurity or a related compound may be eluting very close to the main analyte peak. Istradefylline is known to have several process-related impurities and a photo-degradation product (Z-Istradefylline).[6][7][8][9]
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Solution: Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the main peak and the impurity.
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Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause peak distortion.
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Solution: Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.
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Q4: Why are my Istradefylline and this compound peaks broad?
A4: Peak broadening can result from several factors, leading to decreased sensitivity and resolution.
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
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Solution: Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
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Column Degradation: An aging column can lose its efficiency, resulting in broader peaks.
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Solution: Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan.
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Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions and particle size can lead to reduced efficiency.
Frequently Asked Questions (FAQs)
Q: What are typical starting conditions for Istradefylline analysis by RP-HPLC?
A: Based on published methods, a good starting point for developing an RP-HPLC method for Istradefylline is:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
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Mobile Phase: A mixture of acetonitrile and a phosphate buffer or 0.1% orthophosphoric acid. A common ratio is in the range of 30:70 to 70:30 (v/v) Acetonitrile:Aqueous.[3][4]
Q: I am using this compound as an internal standard. Should its peak shape be identical to Istradefylline?
A: Yes, the chromatographic behavior of this compound should be nearly identical to that of unlabeled Istradefylline.[10] Both compounds should have similar retention times and peak shapes. Any issue affecting the peak shape of Istradefylline will likely affect the internal standard in the same way.
Q: Could the sample preparation method affect the peak shape?
A: Absolutely. Istradefylline is a crystalline powder with low aqueous solubility.[5] Ensure the sample is fully dissolved before injection. Using a diluent that is incompatible with the mobile phase can cause the sample to precipitate on the column, leading to poor peak shape and pressure issues. A mixture of the mobile phase components is often a good choice for the sample solvent.[3]
Q: Istradefylline is known to be light-sensitive. How does this affect my analysis?
A: Exposure to light can cause Istradefylline to degrade, forming the Z-isomer and potentially other photoproducts.[8][11] This can lead to the appearance of new peaks, which might co-elute with or appear as shoulders on the main peak, affecting peak purity and quantitation. It is crucial to protect Istradefylline solutions from light by using amber vials and minimizing exposure.
Data and Protocols
Table 1: Reported HPLC Methods for Istradefylline Analysis
| Parameter | Method 1[3][4] | Method 2[2] | Method 3[6] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Reversed-phase column | Not specified |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (70:30, v/v) | Acetonitrile: Phosphate Buffer | Acetonitrile: Water (30:70, v/v) |
| Elution Type | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 ml/min | 0.8 - 1.2 ml/min | Not specified |
| Detection | UV at 246 nm | UV at 225 - 235 nm | Not specified |
| Retention Time | 3.125 min | Not specified | Not specified |
Experimental Protocol: General RP-HPLC Method for Istradefylline
This protocol is a starting point based on validated methods.[3][4] Optimization may be required for your specific instrumentation and application.
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Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water (0.1% v/v).
-
Mix the aqueous phase with acetonitrile in a 30:70 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Istradefylline at 1 mg/mL in the mobile phase.
-
From the stock solution, prepare working standards in the range of 10-120 µg/mL by diluting with the mobile phase.[3]
-
-
Sample Preparation (from tablets):
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Weigh and finely powder a number of tablets.
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Take an amount of powder equivalent to 10 mg of Istradefylline and dissolve it in 50 mL of the mobile phase.
-
Further dilute as necessary to fall within the calibration range.
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Filter the final solution through a 0.45 µm membrane filter before injection.[3]
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Injection Volume: 20 µL
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Flow Rate: 1.0 mL/min
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Column Temperature: Ambient
-
Detection: UV at 246 nm
-
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Check for system suitability parameters such as tailing factor (should be close to 1), theoretical plates, and %RSD of the peak areas.[3]
-
Visualizations
References
- 1. Studies on the Crystal Forms of Istradefylline: Structure, Solubility, and Dissolution Profile [mdpi.com]
- 2. CN105891377A - High-performance liquid chromatography analytical method for istradefylline related substances - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Separation and identification of an impurity from the istradefylline intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and identification of an impurity from the istradefylline intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [Separation and identification of impurities from intermediates of istradefylline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Istradefylline Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with istradefylline. It specifically addresses the potential impact of its metabolites on accurate quantification.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the quantification of istradefylline in the presence of its metabolites.
Problem 1: Poor Chromatographic Resolution
Symptoms:
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Tailing or fronting of the istradefylline peak.
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Co-elution of istradefylline with one or more of its metabolites.
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Inconsistent retention times.
Possible Causes:
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Suboptimal mobile phase composition.
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Inadequate gradient slope in gradient elution.
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Poor column performance.
Solutions:
| Solution | Detailed Steps |
| Optimize Mobile Phase | 1. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. 2. Evaluate different buffer systems and pH values. Istradefylline is a weakly alkaline drug and its retention can be sensitive to pH. 3. Consider the use of ion-pairing reagents if peak shape is poor. |
| Refine Gradient Program | 1. Decrease the initial percentage of the strong solvent to improve retention of early-eluting metabolites. 2. Extend the gradient time to increase the separation window between istradefylline and its metabolites. 3. Incorporate an isocratic hold at a specific solvent composition to enhance separation of critical pairs. |
| Evaluate Column | 1. Ensure the column is properly conditioned and has not exceeded its recommended lifetime. 2. Test a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) that may offer different selectivity for istradefylline and its metabolites. 3. Use a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency. |
Problem 2: Inaccurate Quantification in Mass Spectrometry
Symptoms:
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High variability in replicate injections.
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Discrepancies between expected and measured concentrations.
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Poor linearity of the calibration curve.
Possible Causes:
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Ion suppression or enhancement from co-eluting metabolites.
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Interference from isobaric metabolites or endogenous compounds.
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In-source fragmentation of istradefylline or its metabolites.
Solutions:
| Solution | Detailed Steps |
| Address Matrix Effects | 1. Improve chromatographic separation to ensure metabolites do not co-elute with istradefylline. 2. Employ a stable isotope-labeled internal standard (SIL-IS) for istradefylline to compensate for matrix effects. 3. Optimize sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). |
| Mitigate Isobaric Interference | 1. If chromatographic separation is not possible, select unique precursor-product ion transitions (MRM) for istradefylline and the interfering metabolite. 2. Utilize high-resolution mass spectrometry (HRMS) to differentiate between istradefylline and isobaric interferences based on their exact mass. |
| Minimize In-source Fragmentation | 1. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and source temperature, to reduce in-source fragmentation. 2. Use a softer ionization technique if available. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of istradefylline and how are they formed?
A1: Istradefylline is primarily metabolized by cytochrome P450 enzymes, mainly CYP1A1 and CYP3A4.[1][2][3] The major metabolic pathways include O-demethylation, hydroxylation, and subsequent conjugation reactions. The primary active metabolite is 4'-O-monodesmethyl istradefylline (M1).[3][4] Other identified metabolites include 1-β-hydroxylated-4'-O-demethyl istradefylline (M2), 3',4'-O-didemethyl istradefylline (M3), M1 sulfate conjugate (M4), M1 glucuronide (M5), and 1-β-hydroxylated istradefylline (M8).[1][3]
Q2: How can istradefylline metabolites interfere with its quantification?
A2: Metabolites can interfere with istradefylline quantification in several ways:
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Chromatographic Co-elution: If the chromatographic method lacks sufficient resolving power, metabolites may elute at the same or a very similar retention time as istradefylline.
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Mass Spectrometric Interference:
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Isobaric Interference: Some metabolites may have the same nominal mass as istradefylline, leading to interference in the precursor ion selection.
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Ion Suppression/Enhancement: Co-eluting metabolites can affect the ionization efficiency of istradefylline in the mass spectrometer source, leading to underestimation or overestimation of its concentration.
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Similar Fragmentation: Metabolites may produce fragment ions with the same mass-to-charge ratio (m/z) as those selected for istradefylline quantification in MS/MS methods.
-
Q3: What are the key parameters to consider when developing a robust LC-MS/MS method for istradefylline in a biological matrix?
A3: A robust LC-MS/MS method should focus on:
-
Chromatographic Separation: Achieving baseline separation of istradefylline from its major metabolites, particularly the most abundant ones.
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Selective Mass Transitions: Selecting unique and stable precursor and product ion transitions for istradefylline that are not shared by its metabolites or endogenous compounds.
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Matrix Effect Evaluation: Thoroughly assessing and minimizing ion suppression or enhancement from the biological matrix. The use of a stable isotope-labeled internal standard is highly recommended.
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Comprehensive Validation: Validating the method according to regulatory guidelines, including specificity, linearity, accuracy, precision, recovery, and stability.
Q4: Are there any published methods for the quantification of istradefylline and its metabolites?
A4: Yes, several methods have been published for the quantification of istradefylline in pharmaceutical formulations and biological matrices. For instance, RP-HPLC methods with UV detection have been developed for tablet dosage forms.[5][6][7] A UPLC-MS/MS method has also been reported for the simultaneous quantification of istradefylline and levodopa in rat plasma.[8][9]
Data Presentation
The following table summarizes the key mass-to-charge ratios (m/z) for istradefylline and some of its known metabolites, which are crucial for developing selective mass spectrometric methods.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Potential Metabolic Change |
| Istradefylline | C₂₀H₂₄N₄O₄ | 384.1798 | 385.1876 | - |
| M1 (4'-O-monodesmethyl) | C₁₉H₂₂N₄O₄ | 370.1641 | 371.1719 | -CH₂ |
| M3 (3',4'-O-didemethyl) | C₁₈H₂₀N₄O₄ | 356.1485 | 357.1563 | -2CH₂ |
| M8 (1-β-hydroxylated) | C₂₀H₂₄N₄O₅ | 400.1747 | 401.1825 | +O |
Experimental Protocols
Representative RP-HPLC Method for Istradefylline in Pharmaceutical Formulation
This protocol is based on a published method and is suitable for the quantification of istradefylline in tablet dosage forms.[5][7]
-
Instrumentation: Shimadzu HPLC with LC-20 AD binary gradient pump and SPD-20A UV detector.[5][7]
-
Mobile Phase: 0.1% orthophosphoric acid and acetonitrile (30:70 v/v).[5][7]
Representative LC-MS/MS Method for Istradefylline in Rat Plasma
This protocol is based on a published method for the simultaneous quantification of levodopa and istradefylline in rat plasma.[8][9]
-
Sample Preparation: Protein precipitation with methanol.[8][9]
-
Mobile Phase: Acetonitrile and 0.2% formic acid in water with gradient elution.[8][9]
-
Linearity Range: 10-5000 ng/mL for istradefylline in rat plasma.[8][9]
Visualizations
Caption: Metabolic pathway of Istradefylline.
Caption: Troubleshooting workflow for Istradefylline quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and identification of an impurity from the istradefylline intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105891377A - High-performance liquid chromatography analytical method for istradefylline related substances - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Stability of Istradefylline-13C,d3 in stock solutions and biological matrices
Welcome to the technical support center for Istradefylline-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals by providing comprehensive information on the stability of this compound in stock solutions and biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable for at least 4 years when stored at -20°C.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1]
Q3: What are the recommended storage conditions and stability for stock solutions?
A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light. The stability of stock solutions under different storage conditions is summarized in the table below.[2]
Q4: Is this compound sensitive to light?
A4: Yes. The parent compound, istradefylline, is known to be unstable in aqueous solutions when exposed to light, undergoing photoisomerization to Z-istradefylline.[3] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]
Q5: What is the stability of this compound in plasma?
A5: Based on data from the parent compound, istradefylline is stable in human plasma for up to 15 months when stored at -70°C.[4] Stability has also been established for conditions such as autosampler use and multiple freeze-thaw cycles.[4]
Q6: Is this compound stable in other biological matrices like urine or tissue homogenates?
Stability Data Summary
Stock Solution Stability
| Solvent | Storage Temperature | Duration of Stability |
| DMSO / Methanol | -80°C | 6 months[2] |
| DMSO / Methanol | -20°C | 1 month[2] |
Biological Matrix Stability (Based on Istradefylline Data)
| Matrix | Storage Condition | Duration of Stability |
| Human Plasma | -70°C | Up to 15 months[4] |
| Human Plasma | Room Temperature (Bench-top) | At least for the duration of typical sample processing. Specific time should be validated. |
| Human Plasma | Freeze-Thaw Cycles | Stable through multiple cycles (specific number of cycles should be validated).[4] |
| Human Plasma | Autosampler | Stable under typical autosampler conditions (temperature and duration should be validated).[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or low analytical signal | Degradation of this compound stock solution. | Prepare fresh stock solutions. Ensure proper storage conditions (temperature and protection from light). Aliquot stock solutions to minimize freeze-thaw cycles. |
| Degradation in biological matrix. | Ensure biological samples are processed promptly or stored at appropriate temperatures (-70°C or lower for long-term storage). Avoid prolonged exposure of samples to room temperature. | |
| Appearance of unexpected peaks in chromatogram | Photodegradation. | Protect all solutions and samples from light at all stages of the experiment (sample preparation, storage, and analysis). Use amber vials or light-blocking containers. |
| Contamination. | Use high-purity solvents and reagents. Ensure cleanliness of all labware and instrumentation. | |
| Poor reproducibility between replicates | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing, mixing, and extraction steps. Ensure complete thawing and vortexing of samples before use. |
| Instability in autosampler. | Verify the stability of this compound in the processed samples under the autosampler's temperature and for the expected run time. If necessary, cool the autosampler or reduce the sequence duration. |
Experimental Protocols & Workflows
The following sections provide generalized protocols for assessing the stability of this compound in biological matrices. These should be adapted to your specific laboratory conditions and analytical methods.
Freeze-Thaw Stability Assessment
This experiment evaluates the stability of the analyte after repeated freezing and thawing cycles.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the biological matrix of interest.
-
Analyze one set of fresh QC samples (three replicates each of low and high concentration) to establish the baseline (T=0) concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. After thawing, refreeze them at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for a specified number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, analyze the QC samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability Assessment
This experiment determines the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample preparation time.
Caption: Workflow for Short-Term (Bench-Top) Stability.
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Analyze one set of fresh QC samples to establish the baseline (T=0) concentration.
-
Leave the remaining QC samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample handling and preparation.
-
After the specified time, analyze the QC samples.
-
The mean concentration of the room temperature samples should be within ±15% of the baseline concentration.
Long-Term Stability Assessment
This experiment evaluates the stability of the analyte in the biological matrix under long-term storage conditions.
Caption: Workflow for Long-Term Stability Assessment.
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations in the biological matrix for all planned time points.
-
Analyze one set of QC samples to establish the baseline (T=0) concentration.
-
Store the remaining QC samples at the proposed long-term storage temperature (e.g., -70°C).
-
At each scheduled time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples, thaw them, and analyze.
-
The mean concentration at each time point should be within ±15% of the baseline concentration.
Autosampler Stability Assessment
This experiment determines the stability of the analyte in the processed sample extract in the autosampler.
Caption: Workflow for Autosampler Stability Assessment.
Methodology:
-
Prepare and process a set of QC samples at low and high concentrations as you would for a typical analytical run.
-
Analyze the processed samples immediately to get the initial concentrations.
-
Keep the same set of processed samples in the autosampler at the specified temperature for the anticipated duration of an analytical batch.
-
Re-inject and analyze the samples after this period.
-
The mean concentration of the stored processed samples should be within ±15% of the initial concentration.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Istradefylline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Istradefylline in biological matrices. The focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a structural analog as an internal standard, and a discussion on the expected advantages of using a stable isotope-labeled internal standard like Istradefylline-¹³C,d₃. This comparison is supported by experimental protocols and data from published literature.
Introduction to Istradefylline Bioanalysis
Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease. Accurate and precise quantification of Istradefylline in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The gold standard for small molecule quantification in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Istradefylline-¹³C,d₃. However, in the absence of a SIL-IS, a structural analog can be employed. This guide compares a validated method using a structural analog IS with the anticipated performance of a method using Istradefylline-¹³C,d₃.
Methodology Comparison
The primary method detailed in this guide is a UPLC-MS/MS method for the simultaneous quantification of Levodopa and Istradefylline in rat plasma, which utilizes 8-(3-chlorostyryl) caffeine as a structural analog internal standard for Istradefylline.[1] While specific validation data for a method using Istradefylline-¹³C,d₃ was not available in the public domain at the time of this review, its performance can be inferred based on established principles of bioanalytical method validation.
Experimental Protocols
Method 1: UPLC-MS/MS with a Structural Analog Internal Standard [1]
-
Analyte: Istradefylline
-
Internal Standard (IS): 8-(3-chlorostyryl) caffeine
-
Biological Matrix: Rat Plasma
-
Sample Preparation: Protein precipitation. To a plasma sample, methanol is added to precipitate proteins. The mixture is vortexed and centrifuged to separate the supernatant containing the analyte and IS.
-
Liquid Chromatography:
-
System: Acquity UPLC
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.2% formic acid in water.
-
Flow Rate: 0.40 mL/min
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Anticipated UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard
-
Analyte: Istradefylline
-
Internal Standard (IS): Istradefylline-¹³C,d₃
-
Biological Matrix: Human or Animal Plasma
-
Sample Preparation: Likely protein precipitation with acetonitrile or methanol, or liquid-liquid extraction, as these are common techniques for this analyte.[2]
-
Liquid Chromatography: A similar UPLC setup with a C18 column would be appropriate.
-
Mass Spectrometry: Tandem mass spectrometer with ESI in positive mode, monitoring for the specific mass transitions of Istradefylline and Istradefylline-¹³C,d₃.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the validated UPLC-MS/MS method using a structural analog IS and provide an expected comparison for a method using a stable isotope-labeled IS.
Table 1: Method Parameters
| Parameter | Method 1: UPLC-MS/MS with Structural Analog IS[1] | Method 2: UPLC-MS/MS with SIL-IS (Anticipated) |
| Internal Standard | 8-(3-chlorostyryl) caffeine | Istradefylline-¹³C,d₃ |
| Sample Preparation | Protein Precipitation with Methanol | Protein Precipitation or Liquid-Liquid Extraction |
| Linearity Range | 10 - 5000 ng/mL in rat plasma | Expected to be similar or wider, e.g., 1 - 500 ng/mL in human plasma[2] |
| LLOQ | 10 ng/mL | Expected to be low, potentially ≤ 1 ng/mL |
Table 2: Validation Parameters
| Validation Parameter | Method 1: UPLC-MS/MS with Structural Analog IS[1] | Method 2: UPLC-MS/MS with SIL-IS (Anticipated) |
| Intra-day Precision (%RSD) | Reported as "acceptable" | Expected to be < 15% |
| Inter-day Precision (%RSD) | Reported as "acceptable" | Expected to be < 15% |
| Accuracy (%Bias) | Reported as "acceptable" | Expected to be within ±15% |
| Recovery | Data not available in the searched literature | Expected to be consistent and reproducible |
| Matrix Effect | Data not available in the searched literature | Significantly minimized due to co-elution of analyte and IS |
| Stability | Data not available in the searched literature | Expected to be thoroughly assessed (freeze-thaw, short-term, long-term) |
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship of bioanalytical method validation parameters.
Caption: Experimental workflow for the bioanalytical analysis of Istradefylline.
Caption: Key parameters for bioanalytical method validation.
Discussion and Conclusion
The presented UPLC-MS/MS method using a structural analog internal standard provides a viable approach for the quantification of Istradefylline in rat plasma.[1] The linearity range is suitable for pharmacokinetic studies. However, the lack of detailed public data on precision, accuracy, recovery, and matrix effect makes a complete assessment challenging.
The use of a stable isotope-labeled internal standard, such as Istradefylline-¹³C,d₃, is the preferred approach in bioanalysis. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in sample preparation, leading to higher precision and accuracy. While a specific validated method using Istradefylline-¹³C,d₃ was not found in the reviewed literature, it is the recommended internal standard for achieving the most reliable and robust bioanalytical data for Istradefylline.
References
Linearity, accuracy, and precision of Istradefylline quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of Istradefylline, a selective adenosine A2A receptor antagonist used in the treatment of Parkinson's disease. The following sections detail the linearity, accuracy, and precision of common analytical techniques, provide comprehensive experimental protocols, and visualize the workflow for method validation.
Quantitative Method Comparison
The two primary methods for the quantification of Istradefylline in various matrices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A summary of their performance characteristics is presented below.
| Parameter | RP-HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 10-90 µg/mL[1][2] | 10-5000 ng/mL[3][4] |
| **Correlation Coefficient (R²) ** | 0.9993[1][2] | Not explicitly stated, but linearity was reported to be good[3][4] |
| Accuracy | Within acceptable limits as per ICH guidelines[1][5] | Intra- and inter-day accuracy were acceptable[3][4] |
| Precision | Within acceptable limits as per ICH guidelines[1][5] | Intra- and inter-day precision were acceptable[3][4] |
| Application | Tablet dosage form[1][5] | Rat plasma[3][4] |
Experimental Protocols
Detailed methodologies for the RP-HPLC and UPLC-MS/MS quantification of Istradefylline are outlined below, based on published studies.
1. RP-HPLC Method for Istradefylline in Tablet Dosage Form [1][5][6]
-
Instrumentation : Shimadzu HPLC system with an LC-20 AD binary gradient pump, SPD-20A variable wavelength programmable detector, and SCL system controller.[1][6]
-
Stationary Phase : C18G column (250 mm x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase : A mixture of 0.1% orthophosphoric acid and acetonitrile in a 30:70 v/v ratio. The mobile phase was filtered through a 0.45 µ membrane filter and sonicated before use.[1][6]
-
Injection Volume : 20 µL.[6]
-
Sample Preparation : A stock solution of Istradefylline (1000 µg/mL) was prepared. Calibration standards were prepared by diluting the stock solution to concentrations ranging from 10 to 90 µg/mL. For analysis of tablet formulations, a sample solution was prepared, filtered through a 0.45µ membrane filter, and a 20 µL aliquot was injected into the HPLC system.[1][2]
-
Validation : The method was validated according to ICH guidelines for linearity, accuracy, precision, robustness, ruggedness, detection limit, and quantification limit.[1]
2. UPLC-MS/MS Method for Istradefylline in Rat Plasma [3][4]
-
Instrumentation : An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[3][4]
-
Stationary Phase : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).[3][4]
-
Mobile Phase : A gradient elution using acetonitrile and 0.2% formic acid in water.[3][4]
-
Sample Preparation : Protein precipitation with methanol was used to extract Istradefylline and the internal standard from rat plasma samples.[3][4]
-
Linearity : The method demonstrated linearity in the concentration range of 10-5000 ng/mL for Istradefylline in rat plasma.[3][4]
-
Application : This method was successfully applied to a pharmacokinetic study of Istradefylline in rats.[3][4]
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analytical method development and validation process for Istradefylline quantification.
Caption: Workflow for Istradefylline Quantification Method Development.
Caption: Istradefylline's Mechanism of Action.
References
A Head-to-Head Comparison: Istradefylline-13C,d3 Versus Alternative Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Istradefylline, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Istradefylline-13C,d3, a stable isotope-labeled internal standard, with other potential internal standards, supported by a review of established analytical methodologies.
This compound is designed for use as an internal standard in the quantification of the adenosine A2A receptor antagonist, Istradefylline, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its key advantage lies in its structural identity to the analyte, with the only difference being the incorporation of stable isotopes (one 13C and three deuterium atoms). This near-identical physicochemical behavior is intended to compensate for variations during sample preparation and analysis, a critical factor in complex biological matrices.
The Landscape of Internal Standards for Istradefylline Analysis
The primary alternatives to a stable isotope-labeled internal standard like this compound are structural analogs. These are compounds with similar chemical structures and properties to the analyte of interest but are not isotopically labeled. For the analysis of Istradefylline, one such structural analog that has been utilized is 8-(3-chlorostyryl) caffeine.[4][5]
Performance Comparison: this compound vs. Structural Analogs
The ideal internal standard should co-elute with the analyte and exhibit the same response to matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards (SIL-ISs) are generally considered the gold standard for LC-MS based bioanalysis because they fulfill these criteria more effectively than structural analogs.[6][7]
Key Performance Parameters:
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., 8-(3-chlorostyryl) caffeine) |
| Co-elution | Expected to have nearly identical retention time as Istradefylline, minimizing differential matrix effects. | May have different retention times, leading to exposure to different matrix components and potentially different ionization efficiencies. |
| Matrix Effect Compensation | Highly effective in compensating for matrix-induced ion suppression or enhancement due to identical molecular properties. | Less effective as differences in chemical structure can lead to different responses to matrix components. |
| Extraction Recovery | Expected to have the same extraction recovery as Istradefylline. | Extraction recovery may differ from that of Istradefylline. |
| Accuracy and Precision | Generally leads to higher accuracy and precision in quantitative assays.[6] | Can provide acceptable accuracy and precision, but may be more susceptible to variability. |
| Potential for Isotope Effects | While minimal with 13C labeling, deuterium labeling can sometimes lead to slight chromatographic separation from the analyte.[8][9] | Not applicable. |
| Availability and Cost | Can be more expensive and less readily available than some structural analogs.[6] | Often more readily available and less expensive. |
Experimental Methodologies
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Levodopa and Istradefylline in rat plasma utilized 8-(3-chlorostyryl) caffeine as the internal standard.[4][5] The key parameters of this method are summarized below.
Sample Preparation: A simple protein precipitation with methanol was employed.[4][5]
Chromatographic Conditions:
Mass Spectrometry: Detection was performed using a tandem mass spectrometer.
This method demonstrated good linearity for Istradefylline in the range of 10-5000 ng/mL in rat plasma, with acceptable intra- and inter-day precision and accuracy.[4][5] While this demonstrates the viability of a structural analog, the use of this compound would be expected to provide even more robust and reliable results, particularly in highly variable biological samples. The rationale is that any variations in sample processing or instrument performance would affect the analyte and the SIL-IS to the same extent, leading to a more consistent analyte-to-internal standard ratio.
Visualizing the Analytical Workflow
To illustrate the typical process of using an internal standard in a quantitative bioanalytical workflow, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Bioanalytical workflow for Istradefylline quantification.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several factors. The following diagram illustrates the logical flow for choosing between a stable isotope-labeled internal standard and a structural analog.
Caption: Decision tree for internal standard selection.
Conclusion
For the quantitative analysis of Istradefylline, this compound represents the state-of-the-art choice for an internal standard. Its use is anticipated to yield the most accurate and precise data by effectively compensating for analytical variability. While structural analogs like 8-(3-chlorostyryl) caffeine can be employed and have been validated for specific applications, they may not provide the same level of robustness, especially when dealing with complex biological matrices or when the highest level of accuracy is required for regulated studies. The selection of an internal standard should always be followed by rigorous method validation to ensure the reliability of the analytical data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Istradefylline-13C-d3 - Biochemicals - CAT N°: 31240 [bertin-bioreagent.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Cross-Validation of Istradefylline Analytical Methods
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the analytical methods for Istradefylline and the framework for their cross-validation between laboratories. Ensuring consistency and reliability of analytical data across different sites is critical for regulatory submission and post-market quality control. This document outlines the common analytical techniques, their performance characteristics, and a proposed workflow for inter-laboratory validation.
Istradefylline: Mechanism of Action
Istradefylline is a selective adenosine A₂A receptor antagonist.[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons leads to motor control deficits. Adenosine A₂A receptors are highly concentrated in the basal ganglia, a key brain region for motor control, where they modulate neurotransmission.[1][3] By blocking these receptors, istradefylline indirectly enhances dopaminergic signaling, which helps to improve motor function and reduce "off" episodes in patients undergoing treatment with levodopa/carbidopa.[2][3] The drug has a high affinity for A₂A receptors and shows minimal interaction with other receptors, which contributes to its specific mechanism of action.[4]
References
Navigating Incurred Sample Reanalysis in Istradefylline Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation parameter to assess the trueness of the concentration of an analyte in study samples. This guide provides a comparative overview of bioanalytical methods for istradefylline and the application of ISR, adhering to regulatory expectations.
Istradefylline, a selective adenosine A2A receptor antagonist, is used as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease. Accurate measurement of istradefylline concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. While specific incurred sample reanalysis (ISR) data for istradefylline bioanalytical assays is not extensively published, this guide synthesizes information on validated analytical methods and the principles of ISR as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Comparison of Bioanalytical Methods for Istradefylline
Two primary analytical techniques have been employed for the quantification of istradefylline in biological samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; precursor and product ion monitoring provides excellent selectivity. |
| Sensitivity | Generally lower, suitable for higher concentration ranges. | High; capable of detecting low ng/mL concentrations. |
| Validation | A validated HPLC-UV method was used in clinical efficacy and safety studies for istradefylline. | A validated LC-MS/MS method has been developed for the simultaneous quantification of levodopa and istradefylline in rat plasma.[1] |
| Application | Used for the analysis of plasma samples in pivotal clinical trials of istradefylline. | Well-suited for pharmacokinetic studies requiring high sensitivity. |
Understanding Incurred Sample Reanalysis (ISR)
Bioanalytical methods are initially validated using spiked quality control (QC) samples. However, incurred samples from dosed subjects can present a more complex matrix due to the presence of metabolites, protein binding differences, and other endogenous components.[2] ISR is performed to ensure the bioanalytical method is reproducible for these authentic study samples.
The process involves reanalyzing a subset of samples from a given study in a separate analytical run and comparing the results to the initial values. According to regulatory guidelines, for small molecules like istradefylline, at least 67% of the repeated samples should have results within ±20% of the mean of the initial and repeat values.[3]
Illustrative Incurred Sample Reanalysis Data for Istradefylline
While specific ISR data for istradefylline is not publicly available, the following table illustrates a typical presentation of ISR results for a bioanalytical assay, assuming a successful outcome based on regulatory acceptance criteria.
| Sample ID | Initial Concentration (ng/mL) | Repeat Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference from Mean | Pass/Fail |
| SUBJ-001-01 | 85.2 | 88.9 | 87.05 | 4.4% | Pass |
| SUBJ-001-05 | 250.6 | 239.1 | 244.85 | -4.7% | Pass |
| SUBJ-002-03 | 15.8 | 17.2 | 16.5 | 8.5% | Pass |
| SUBJ-003-08 | 455.1 | 420.5 | 437.8 | -7.9% | Pass |
| SUBJ-004-02 | 98.7 | 105.3 | 102.0 | 6.5% | Pass |
| SUBJ-005-06 | 312.4 | 350.1 | 331.25 | 11.4% | Pass |
| SUBJ-006-04 | 55.6 | 68.2 | 61.9 | 20.4% | Fail |
| SUBJ-007-09 | 501.3 | 489.9 | 495.6 | -2.3% | Pass |
| SUBJ-008-01 | 22.1 | 20.9 | 21.5 | -5.6% | Pass |
| SUBJ-009-07 | 189.5 | 195.4 | 192.45 | 3.1% | Pass |
| Summary | 90% Pass |
Note: This table is a representative example and does not reflect actual experimental data for istradefylline.
Experimental Protocols
Below are detailed methodologies for a representative bioanalytical assay for istradefylline and a general protocol for conducting ISR.
Bioanalytical Method for Istradefylline in Human Plasma (Composite Protocol)
This protocol is a composite representation based on commonly used methods for small molecules and available information on istradefylline analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (LC-MS/MS)
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate istradefylline from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for istradefylline and the internal standard would be monitored.
General Protocol for Incurred Sample Reanalysis
1. Sample Selection
-
Select a subset of study samples, typically around 5-10% of the total number of samples.
-
The selection should cover the entire study duration and a range of concentrations, often focusing on samples around Cmax and in the elimination phase.[2]
2. Reanalysis
-
The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
-
The same validated bioanalytical method must be used.
3. Data Evaluation
-
The concentration obtained from the reanalysis is compared to the original concentration.
-
The percentage difference is calculated using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.
-
The results are assessed against the acceptance criteria (at least 67% of samples within ±20% difference).
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams illustrate the key workflows in bioanalytical method validation and incurred sample reanalysis.
Bioanalytical method validation and ISR workflow.
Decision-making process for ISR results.
References
A Comparative Guide to Istradefylline Pharmacokinetics Across Diverse Populations
Istradefylline, a selective adenosine A2A receptor antagonist, serves as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "off" episodes.[1][2][3] Understanding its pharmacokinetic profile in various populations is crucial for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comprehensive comparison of istradefylline's pharmacokinetics in different demographic and clinical groups, supported by experimental data and detailed methodologies.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of istradefylline have been evaluated in healthy volunteers and patients with Parkinson's disease, including specific subpopulations. The data reveals a generally consistent profile, with notable variations influenced by factors such as smoking and co-administration of certain medications.
| Population/Condition | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Key Observations |
| Healthy Adults (Fasted) | ~4 | 181.1 | 11,100 | ~83 | Dose-proportional pharmacokinetics observed between 20-80 mg.[4][5] Steady state is reached within two weeks of once-daily dosing.[1][4][6] |
| Parkinson's Disease Patients | ~4 | - | - | ~83 | Pharmacokinetics are similar to those in healthy subjects.[7] No clinically significant differences based on age, sex, weight, or race have been observed.[4][5] |
| Elderly (≥65 years) | 2 | Comparable to non-elderly | Comparable to non-elderly | - | No significant differences in Cmax or AUC were observed between elderly and non-elderly healthy male Japanese subjects after a single 40 mg dose.[8] |
| Renal Impairment (Severe) | - | 21% lower | 16% lower | - | Severe renal impairment had a minimal impact on istradefylline exposure.[8] |
| Hepatic Impairment (Mild) | - | 30% lower | 10% lower | - | No dose adjustment is needed for patients with mild hepatic impairment.[8] |
| Hepatic Impairment (Moderate) | - | - | 3.3-fold higher (predicted) | - | The maximum recommended dosage is 20 mg once daily.[7] |
| Smokers (≥20 cigarettes/day) | - | - | 38-54% lower | - | The recommended dosage is 40 mg once daily to compensate for increased clearance.[8][9] |
| With Strong CYP3A4 Inhibitor (Ketoconazole) | No effect | - | 2.5-fold higher | - | The recommended dosage of istradefylline is limited to 20 mg/day.[8] |
| With Strong CYP3A4 Inducer (Rifampin) | - | 45% lower | 81% lower | 94.8 to 31.5 | Concomitant use should be avoided.[6][8] |
| With High-Fat Meal | Shortened by 1 hour | 1.64-fold higher | 1.25-fold higher | - | These changes are not considered clinically significant, and the drug can be taken with or without food.[7] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a series of clinical trials. A representative experimental design for a single-dose pharmacokinetic study is outlined below.
Study Design: An open-label, single-dose study in healthy adult male subjects.
Volunteer Selection: Healthy, non-smoking male volunteers aged 20-45 years, with a body mass index between 18.5 and 25.0 kg/m ². Volunteers undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
Dosing: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of 40 mg istradefylline with 240 mL of water.
Pharmacokinetic Sampling: Blood samples (approximately 5 mL each) are collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 60, 72, 120, 168, and 240 hours post-dose.[8] Plasma is separated by centrifugation and stored at -20°C or below until analysis.
Bioanalytical Method: Plasma concentrations of istradefylline are determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The method is validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-inf (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (last measurable concentration / elimination rate constant).
-
t1/2 (Terminal Half-life): Calculated as 0.693 / elimination rate constant.
Visualizing Key Processes
To further elucidate the disposition and analysis of istradefylline, the following diagrams illustrate its metabolic pathway and a typical population pharmacokinetic modeling workflow.
Metabolic pathway of istradefylline.
Population pharmacokinetic analysis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Explore NOURIANZ® (istradefylline) Efficacy & Secondary endpoints [nourianzhcp.com]
- 3. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nourianz.com [nourianz.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
A Comparative Analysis of Istradefylline in Parkinson's Disease: Responders Versus Non-Responders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Istradefylline, a selective adenosine A₂A receptor antagonist, in patients with Parkinson's disease, focusing on the differential characteristics and treatment outcomes between responders and non-responders. This objective comparison is supported by experimental data from clinical studies to aid in understanding the nuances of Istradefylline therapy.
Executive Summary
Istradefylline is an adjunctive treatment to levodopa/carbidopa for "off" episodes in adults with Parkinson's disease.[1][2] Its efficacy, however, varies among patients. Clinical data suggests that certain baseline characteristics may be associated with a more favorable response to Istradefylline. This guide synthesizes available data to highlight these differences in efficacy, safety, and patient characteristics.
Data Presentation: Responders vs. Non-Responders
The following tables summarize the key differences observed between patients who respond to Istradefylline treatment and those who do not, based on a retrospective analysis.
Table 1: Baseline Clinical Characteristics of Istradefylline Responders vs. Non-Responders [3][4]
| Characteristic | Responders (n=21) | Non-Responders (n=10) | p-value |
| Sex (Male/Female) | 5/16 | 6/4 | <0.05 |
| Age (years, mean ± SD) | 62.9 ± 10.4 | 70.6 ± 8.0 | <0.05 |
| Age at Onset (years, mean ± SD) | 51.9 ± 12.3 | 61.5 ± 10.5 | <0.05 |
| Disease Duration (years, mean ± SD) | 11.1 ± 7.0 | 9.1 ± 4.1 | NS |
| Daily Levodopa Dosage (mg, mean ± SD) | 561.9 ± 259.3 | 535.0 ± 161.9 | NS |
| Baseline "On" Time (hours, mean ± SD) | 12.1 ± 3.9 | 11.8 ± 2.6 | NS |
| Baseline "Off" Time (hours, mean ± SD) | 5.2 ± 3.4 | 5.4 ± 2.4 | NS |
| Total UPDRS Score (mean ± SD) | 35.5 ± 14.2 | 37.9 ± 14.9 | NS |
| UPDRS Part II (ADL) Score (mean ± SD) | 12.1 ± 5.3 | 13.9 ± 5.8 | NS |
| UPDRS Part III (Motor) Score (mean ± SD) | 20.1 ± 9.0 | 20.3 ± 8.7 | NS |
| Epworth Sleepiness Scale (mean ± SD) | 4.5 ± 2.7 | 11.2 ± 6.7 | <0.01 |
NS: Not Significant
Table 2: Efficacy Outcomes in Istradefylline Responders (8-week treatment) [4]
| Outcome Measure | Baseline (mean ± SD) | Week 8 (mean ± SD) | Change from Baseline | p-value |
| "On" Time (hours) | 12.0 ± 3.4 | 14.0 ± 3.4 | +2.0 | <0.01 |
| "Off" Time (hours) | 5.3 ± 3.1 | 3.1 ± 2.8 | -2.2 | <0.01 |
| Total UPDRS Score | 36.4 ± 14.4 | 32.5 ± 15.2 | -3.9 | <0.05 |
| UPDRS Part II (ADL) | 12.6 ± 5.2 | 10.7 ± 5.4 | -1.9 | <0.05 |
Note: Efficacy data for the non-responder group showed no significant improvement.[4]
Table 3: General Pharmacokinetic Parameters of Istradefylline (Not Stratified by Response) [2][5]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (fasting) |
| Plasma Protein Binding | ~98% |
| Apparent Volume of Distribution | ~557 L |
| Mean Elimination Half-life (t½) | ~83 hours |
| Metabolism | Primarily via CYP1A1 and CYP3A4 |
Table 4: Common Adverse Events in Pooled Istradefylline Clinical Trials (Frequency ≥5% and greater than Placebo) [6]
| Adverse Event | Istradefylline 20 mg (n=584) | Istradefylline 40 mg (n=582) | Placebo (n=577) |
| Dyskinesia | 15% | 17% | 8% |
| Dizziness | 6% | 7% | 4% |
| Constipation | 6% | 6% | 3% |
| Nausea | 6% | 8% | 5% |
| Hallucination | 4% | 6% | 3% |
| Insomnia | 3% | 6% | 4% |
Note: This data is from a general population of patients in clinical trials and is not specific to responders or non-responders.
Experimental Protocols
Key Study for Responder vs. Non-Responder Analysis: A Retrospective Study [4]
-
Study Design: A retrospective analysis of 31 patients with Parkinson's disease and motor complications treated with Istradefylline (20 mg/day) for 8 weeks.
-
Patient Population: Patients diagnosed with idiopathic Parkinson's disease, experiencing "wearing-off" phenomena.
-
Efficacy Assessments:
-
Unified Parkinson's Disease Rating Scale (UPDRS): Parts I, II, III, and IV were assessed at baseline and at the 8-week follow-up.
-
Patient Diaries: Patients recorded their motor status ("on," "off," sleep) for 7 consecutive days before each evaluation.
-
Epworth Sleepiness Scale (ESS): Assessed at baseline and at 8 weeks.
-
-
Definition of Responders and Non-Responders:
-
Responders: Patients who reported their condition as "very much improved," "much improved," or "minimally improved" on the Clinical Global Impression of Improvement (CGI-I) scale.
-
Non-Responders: Patients who reported "no change" or "worsened" on the CGI-I scale.
-
-
Statistical Analysis: Comparisons between groups were performed using t-tests or chi-squared tests.
Mandatory Visualizations
Signaling Pathway of Istradefylline in the Basal Ganglia
Caption: Istradefylline blocks the A2A receptor, counteracting the reduction in dopamine signaling.
Experimental Workflow for Responder/Non-Responder Analysis
Caption: Clinical trial workflow for differentiating Istradefylline responders and non-responders.
References
- 1. neuropharmac.com [neuropharmac.com]
- 2. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences between Istradefylline Responders and Non-Responders in Parkinson’s Disease [scirp.org]
- 5. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Istradefylline-13C,d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Istradefylline-13C,d3, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this isotopically labeled compound, in line with established safety protocols.
This compound is classified as a toxic substance if ingested and requires careful management to prevent contamination and potential harm.[1] Adherence to the following procedures will ensure the safe disposal of this material and any contaminated articles.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes the key hazard information from the Safety Data Sheet (SDS).
| Hazard Identification | Classification | Details |
| GHS Pictogram | Skull and Crossbones (GHS06)[1] | Indicates acute toxicity (oral, dermal, or inhalation), which can be fatal or toxic. |
| GHS Signal Word | Danger[1] | Denotes a more severe hazard. |
| GHS Hazard Statement | H301: Toxic if swallowed[1] | Ingestion of the substance can lead to toxic effects. |
| UN Number | UN3288[1] | A United Nations number for "Toxic solid, inorganic, n.o.s."[1][2] |
| Transport Hazard Class | 6.1[1] | Toxic substances. |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound and materials contaminated with it should be treated as hazardous waste. The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All materials that have come into contact with this compound must be considered contaminated waste. This includes:
-
Unused or expired this compound solid.
-
Empty vials or containers that held the substance.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies, including pipette tips, weighing paper, and absorbent pads.
-
-
Segregate: Keep this compound waste separate from non-hazardous laboratory waste.[3] It should also be segregated from other incompatible chemical wastes.[4]
2. Waste Collection and Containment:
-
Solid Waste:
-
Empty Containers:
-
Even if a container appears empty, it may still contain residue. Treat all "empty" containers of this compound as hazardous waste.
-
-
Contaminated PPE:
-
Carefully remove and place all contaminated PPE into the designated hazardous waste container.
-
3. Labeling:
-
Clearly Label: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the specific name of the chemical: "this compound Waste".
-
Include Hazard Information: The label should also include the appropriate hazard pictogram (skull and crossbones).
4. Storage:
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment (such as a larger, chemically resistant tray or bin) for liquid waste containers to prevent spills.[4]
-
Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash. It must not be allowed to enter sewers or surface and ground water.[1]
5. Final Disposal:
-
Arrange for Professional Disposal: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
-
Documentation: Maintain a record of the disposed waste as required by your institution and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
